molecular formula C9H14F3NO5 B1528559 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate CAS No. 1298094-30-0

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Cat. No.: B1528559
CAS No.: 1298094-30-0
M. Wt: 273.21 g/mol
InChI Key: WGCRIBLVYFBLRI-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate: is a chemical compound with the CAS number 1298094-30-0. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a trifluoroethyl group and an oxalate moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate typically involves the following steps:

  • Preparation of Piperidine Derivative: : Piperidine is reacted with appropriate reagents to introduce the trifluoroethyl group.

  • Oxalate Formation: : The resulting piperidine derivative is then treated with oxalic acid or its derivatives to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions can be used to replace certain atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate its interactions with biological molecules.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and the oxalate moiety play crucial roles in these interactions, affecting the compound's biological activity.

Comparison with Similar Compounds

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate: can be compared with other similar compounds such as:

  • 4-(1-Hydroxyethyl)piperidine oxalate

  • 4-(1-Hydroxypropyl)piperidine oxalate

  • 4-(1-Hydroxybutyl)piperidine oxalate

These compounds differ in the length and structure of the alkyl group attached to the piperidine ring, which can influence their chemical properties and applications.

Properties

IUPAC Name

oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCRIBLVYFBLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1298094-30-0
Record name 4-Piperidinemethanol, α-(trifluoromethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1298094-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
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4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
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4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
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4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
Reactant of Route 6
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

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